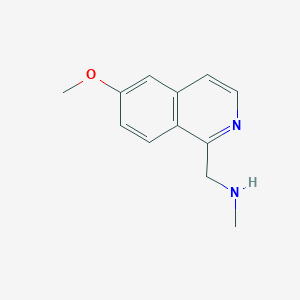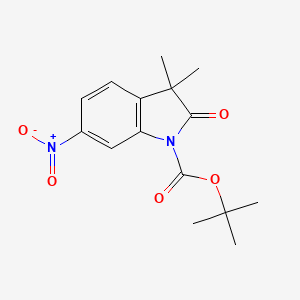
3-(Benzyloxy)-N-hydroxypicolinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-N-hydroxypicolinimidamide is an organic compound that belongs to the class of picolinimidamides It features a benzyloxy group attached to the third position of the pyridine ring and an N-hydroxy group attached to the imidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-N-hydroxypicolinimidamide typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable leaving group on the pyridine ring.
Introduction of the Imidamide Moiety: The imidamide group can be formed by reacting the benzyloxy-substituted pyridine with an appropriate amine under acidic or basic conditions.
N-Hydroxylation: The final step involves the hydroxylation of the imidamide nitrogen, which can be achieved using hydroxylamine or other suitable reagents.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the imidamide moiety, potentially converting it to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.
Major Products:
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
3-(Benzyloxy)-N-hydroxypicolinimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-N-hydroxypicolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the N-hydroxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but lacks the N-hydroxy and imidamide moieties.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group and a hydroxyl group but is structurally different from picolinimidamides.
Uniqueness: 3-(Benzyloxy)-N-hydroxypicolinimidamide is unique due to the combination of its benzyloxy, N-hydroxy, and imidamide groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N'-hydroxy-3-phenylmethoxypyridine-2-carboximidamide |
InChI |
InChI=1S/C13H13N3O2/c14-13(16-17)12-11(7-4-8-15-12)18-9-10-5-2-1-3-6-10/h1-8,17H,9H2,(H2,14,16) |
InChI Key |
OGNMKAPWJWPYNJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)/C(=N/O)/N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)







![(10R,13s)-13-[(z,1r)-4-isopropyl-1-methyl-hex-4-enyl]-10-methyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B12960065.png)
